molecular formula C13H12Cl2N2O3 B3937699 2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide

2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No. B3937699
M. Wt: 315.15 g/mol
InChI Key: LYHMOAKCJBBQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, commonly known as DCMIP, is a synthetic compound that belongs to the family of isoxazole derivatives. It is a potent herbicide that is widely used in agriculture to control weeds. DCMIP is known for its selective action on broadleaf weeds and is considered to be safe for crops like maize, wheat, and soybean.

Mechanism of Action

DCMIP acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the disruption of the photosynthetic process, resulting in the death of the plant. DCMIP has a selective action on broadleaf weeds and does not affect the growth of grasses and other crops.
Biochemical and Physiological Effects:
DCMIP has been found to have several biochemical and physiological effects on plants. It inhibits the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, which is toxic to the plant. DCMIP also affects the expression of several genes involved in the photosynthetic process.

Advantages and Limitations for Lab Experiments

DCMIP is a potent herbicide that is widely used in agriculture. It has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and selective action on broadleaf weeds. However, DCMIP has some limitations for lab experiments, including its high cost, limited availability, and potential environmental impact.

Future Directions

DCMIP has several potential future directions for research. One area of research could be to investigate the use of DCMIP as a tool to study the biosynthesis of carotenoids in plants. Another area of research could be to investigate the potential use of DCMIP as a natural herbicide to control weeds in organic farming. Additionally, the development of new derivatives of DCMIP with improved herbicidal properties could be an area of future research.
Conclusion:
In conclusion, DCMIP is a synthetic compound that is widely used as a herbicide in agriculture. It has a selective action on broadleaf weeds and is considered to be safe for crops. DCMIP acts by inhibiting the biosynthesis of carotenoids, which leads to the disruption of the photosynthetic process in plants. DCMIP has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, it also has some limitations, including its high cost and limited availability. Future research on DCMIP could focus on investigating its use as a tool to study the biosynthesis of carotenoids in plants, its potential use as a natural herbicide, and the development of new derivatives with improved herbicidal properties.

Scientific Research Applications

DCMIP has been extensively studied for its herbicidal properties, and several research studies have been conducted to investigate its mechanism of action and physiological effects. DCMIP has been found to be effective in controlling several broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. It has also been shown to have a low toxicity profile and is considered to be safe for use in agriculture.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3/c1-7-5-12(17-20-7)16-13(18)8(2)19-11-4-3-9(14)6-10(11)15/h3-6,8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHMOAKCJBBQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.